4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride

Lipophilicity Physicochemical Property Drug-likeness

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9) is a heterocyclic small molecule with the molecular formula C16H24Cl2N4O and a molecular weight of 359.3 g/mol. The structure comprises a quinazolin-4(3H)-one core N3-substituted with a 4-isopropylpiperazin-1-ylmethyl moiety, isolated as the dihydrochloride salt.

Molecular Formula C16H24Cl2N4O
Molecular Weight 359.3 g/mol
CAS No. 68638-37-9
Cat. No. B13780666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride
CAS68638-37-9
Molecular FormulaC16H24Cl2N4O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl
InChIInChI=1S/C16H22N4O.2ClH/c1-13(2)19-9-7-18(8-10-19)12-20-11-17-15-6-4-3-5-14(15)16(20)21;;/h3-6,11,13H,7-10,12H2,1-2H3;2*1H
InChIKeyMHOHEZBIFGUNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9): Structural Identity and Physicochemical Baseline


4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9) is a heterocyclic small molecule with the molecular formula C16H24Cl2N4O and a molecular weight of 359.3 g/mol . The structure comprises a quinazolin-4(3H)-one core N3-substituted with a 4-isopropylpiperazin-1-ylmethyl moiety, isolated as the dihydrochloride salt . This compound belongs to the arylpiperazine-quinazolinone class, a privileged scaffold investigated extensively for CNS receptor modulation, α1-adrenoreceptor antagonism, and voltage-gated calcium channel α2δ subunit targeting [1]. Its computed lipophilicity (clogP ≈ 2.47–3.06) and topological polar surface area (TPSA ≈ 61 Ų) place it within drug-like chemical space, distinguishing it from more polar or lipophilic analogs in procurement catalogs [2].

Why Procuring 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9) Is Not Interchangeable with Generic Quinazolinone Analogs


Quinazolinone derivatives with N3-piperazinylmethyl substitution form a congeneric series where minor N-alkyl modifications on the piperazine ring produce substantial differences in lipophilicity, basicity, and steric bulk, parameters that govern membrane permeability, receptor occupancy, and off-target promiscuity [1]. The isopropyl substituent (CAS 68638-37-9) contributes a calculated clogP of approximately 2.5–3.1, compared to an estimated clogP of ~1.5 for the N-methyl analog (CAS 68638-25-5), a difference of over one log unit that translates to a ~10-fold difference in lipid partitioning [2]. In the broader quinazolinone-arylpiperazine class, α1-adrenoreceptor blocking activity varies with the nature of the piperazine N4 substituent, with IC50 values spanning millimolar ranges across analogs, making generic substitution without verified batch-to-target matching a source of irreproducible pharmacological results [3].

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9) vs. Closest Analogs


Lipophilicity-Driven Differentiation: clogP of Isopropyl Analog vs. Methyl and Unsubstituted Piperazine Comparators

The isopropyl-substituted target compound (CAS 68638-37-9) exhibits a computed clogP of 3.059 (ZINC15) and a predicted clogP of 2.47 (Sildrug/IBB), positioning it in the optimal lipophilicity range for blood-brain barrier penetration (clogP 2–4). The N-methyl analog (CAS 68638-25-5, free base C14H18N4O, MW 258.15) is predicted to have a clogP approximately 1.0–1.5 log units lower, placing it below the typical CNS drug-like threshold. The unsubstituted piperazine analog would be even more polar. This lipophilicity differential predicts a ~10- to 30-fold difference in n-octanol/water partition coefficient, directly impacting membrane permeability and tissue distribution in cell-based assays [1].

Lipophilicity Physicochemical Property Drug-likeness Quinazolinone

Molecular Weight and Salt Form Differentiation: Dihydrochloride Salt vs. Free Base Analogs

CAS 68638-37-9 is specifically supplied as the dihydrochloride salt (MW 359.3 g/mol), incorporating two equivalents of HCl. This contrasts with many quinazolinone-piperazine analogs offered exclusively as free bases (e.g., CAS 22587-11-7, MW 230.27; CAS 2034511-02-7, MW 256.35). The dihydrochloride salt form ensures protonation of both piperazine nitrogens at physiological pH, conferring aqueous solubility >10 mg/mL, compared to free base solubility typically <0.1 mg/mL for unsubstituted quinazolinones . This eliminates the need for pre-dissolution in DMSO or acidification, reducing solvent-induced cytotoxicity artifacts in cell-based assays [1].

Salt Form Aqueous Solubility Quinazolinone Formulation

N3 vs. N2 Substitution Position: Structural Isomer Differentiation Within the Quinazolinone Class

CAS 68638-37-9 features the piperazinylmethyl substituent at the N3 position of the quinazolin-4(3H)-one core. This distinguishes it from the N2-substituted structural isomer 4(3H)-Quinazolinone, 2-(1-piperazinyl)- (CAS 22587-11-7). In quinazolinone SAR, N2-substitution is classically associated with α1-adrenoreceptor antagonism (prazosin-like pharmacophore), whereas N3-substitution is preferentially explored in patents targeting the α2δ-1 subunit of voltage-gated calcium channels for pain indications [1]. The N3 substitution pattern alters the spatial orientation of the piperazine moiety relative to the quinazolinone carbonyl, affecting hydrogen-bonding geometry with target proteins .

Regioisomer Quinazolinone Receptor Binding Positional Isomer

Steric Parameter Differentiation: Isopropyl vs. Linear Alkyl and Aryl Piperazine Substituents

The isopropyl group on the piperazine N4 of CAS 68638-37-9 provides a branched, secondary alkyl steric profile (van der Waals volume ~43 ų, Taft Es ≈ −0.47) distinct from the smaller N-methyl (van der Waals volume ~21 ų, Es ≈ 0.0), the linear N-ethyl, and the bulkier aromatic N-phenyl analogs. In published quinazolinone SAR studies on related scaffolds, the isopropyl substituent has been identified as providing an optimal balance of steric occupancy for hydrophobic pocket interactions, with the ethyl analog showing 3-fold lower potency and the cyclobutyl analog showing 10-fold improvement over isopropyl in histamine H3 inverse agonist quinazolinones [1]. While not directly measured on CAS 68638-37-9, this class-level steric trend suggests the isopropyl moiety occupies a specific pharmacophoric volume that distinguishes it from both smaller and larger N-substituents [2].

Steric Bulk Piperazine SAR Receptor Selectivity Quinazolinone

Optimal Research and Procurement Scenarios for 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride (CAS 68638-37-9)


Voltage-Gated Calcium Channel α2δ-1 Subunit Ligand Screening

Patents explicitly claiming N3-substituted piperazinyl quinazolin-4(3H)-ones as α2δ-1 ligands support the use of CAS 68638-37-9 as a scaffold-matched probe for this target class [1]. Its N3 substitution pattern and isopropyl group on the piperazine align with the claimed pharmacophore. Researchers conducting calcium channel subunit selectivity profiling should select this compound over N2-substituted or N-unsubstituted piperazine analogs, which may lack α2δ-1 engagement.

CNS Penetration-Focused Medicinal Chemistry SAR Campaigns

The computed clogP of 2.5–3.1 positions CAS 68638-37-9 within the CNS drug-like lipophilicity window, distinguishing it from more polar methyl or unsubstituted piperazine analogs (estimated clogP <2.0) [2]. Medicinal chemistry teams optimizing CNS-penetrant quinazolinone leads can use this compound as a balanced-lipophilicity reference standard in PAMPA-BBB or MDCK-MDR1 permeability assays, where the methyl analog would likely show lower apparent permeability.

Aqueous-Compatible High-Throughput Screening (HTS) Without DMSO Pre-solubilization

The dihydrochloride salt form of CAS 68638-37-9 enables direct dissolution in aqueous assay buffers at concentrations exceeding 10 mg/mL, eliminating the need for DMSO stock solutions that can introduce solvent artifacts in cell-based screens . HTS facilities requiring >10,000 compounds with direct aqueous compatibility should preferentially procure dihydrochloride salt forms of quinazolinone-piperazines over their free base counterparts.

Steric Parameter Benchmarking in Piperazine N4-Substituent SAR Studies

The isopropyl group on the piperazine ring provides a distinct branched alkyl steric profile (Taft Es ≈ −0.47) that serves as an intermediate steric benchmark between smaller linear alkyl groups and bulkier cycloalkyl or aryl substituents [3]. Laboratories conducting systematic SAR around piperazine N4 substitution can use CAS 68638-37-9 as the isopropyl reference point in a methyl → ethyl → isopropyl → cyclobutyl (or phenyl) steric progression series.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.